REACTION_CXSMILES
|
[Mg].CI.Br[C:5]1[CH:10]=[CH:9][C:8]([O:11][Si:12]([CH3:15])([CH3:14])[CH3:13])=[CH:7][CH:6]=1.Cl[Si:17]([CH3:20])([CH3:19])[CH3:18]>O1CCCC1>[CH3:18][Si:17]([CH3:20])([CH3:19])[C:5]1[CH:10]=[CH:9][C:8]([O:11][Si:12]([CH3:15])([CH3:14])[CH3:13])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
63 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
the Grignard reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed one additional hour
|
Type
|
TEMPERATURE
|
Details
|
Once again the mixture was refluxed 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
DISTILLATION
|
Details
|
100 ml distilled water
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with two 50 ml portions of water and finally 50 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=CC=C(O[Si](C)(C)C)C=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |